Zafirlukast M6 Metabolite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zafirlukast M6 Metabolite is a derivative of Zafirlukast, a leukotriene receptor antagonist primarily used for the prophylaxis and chronic treatment of asthma. Zafirlukast works by blocking the action of cysteinyl leukotrienes on the CysLT1 receptors, reducing airway constriction, mucus build-up, and inflammation .
準備方法
The preparation of Zafirlukast M6 Metabolite involves synthetic routes that typically include hydroxylation reactions. Zafirlukast itself is synthesized through a series of steps involving the formation of an indole core, followed by functional group modifications to introduce the necessary pharmacophores . Industrial production methods for Zafirlukast involve large-scale chemical synthesis, often utilizing solvents like tetrahydrofuran, dimethylsulfoxide, and acetone .
化学反応の分析
Zafirlukast M6 Metabolite undergoes various chemical reactions, including:
Reduction: Though less common, reduction reactions can modify the functional groups present in the compound.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically hydroxylated derivatives .
科学的研究の応用
Zafirlukast M6 Metabolite has several scientific research applications:
作用機序
The mechanism of action of Zafirlukast M6 Metabolite involves its interaction with cysteinyl leukotriene receptors. By blocking these receptors, the compound reduces the effects of leukotrienes, which are mediators of inflammation and bronchoconstriction. This action helps in alleviating symptoms of asthma and other inflammatory conditions .
類似化合物との比較
Zafirlukast M6 Metabolite can be compared with other leukotriene receptor antagonists like Montelukast and Pranlukast. While all these compounds share a similar mechanism of action, this compound is unique in its specific metabolic pathway and the formation of hydroxylated derivatives . This uniqueness makes it a valuable compound for studying drug metabolism and the effects of leukotriene receptor antagonism.
Similar Compounds
- Montelukast
- Pranlukast
- Ibudilast
These compounds also act as leukotriene receptor antagonists but differ in their chemical structure and specific pharmacokinetic properties .
特性
分子式 |
C31H33N3O7S |
---|---|
分子量 |
591.7 g/mol |
IUPAC名 |
(3-hydroxycyclopentyl) N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C31H33N3O7S/c1-19-6-4-5-7-29(19)42(38,39)33-30(36)21-9-8-20(28(15-21)40-3)14-22-18-34(2)27-13-10-23(16-26(22)27)32-31(37)41-25-12-11-24(35)17-25/h4-10,13,15-16,18,24-25,35H,11-12,14,17H2,1-3H3,(H,32,37)(H,33,36) |
InChIキー |
OPQKYGDYABHOST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCC(C5)O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。